An In-depth Technical Guide to 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol: A Heterobifunctional Linker for Advanced Applications
An In-depth Technical Guide to 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol: A Heterobifunctional Linker for Advanced Applications
This technical guide provides a comprehensive overview of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol, a specialized polyethylene glycol (PEG) derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical identity, physicochemical properties, and its significant applications as a heterobifunctional linker. We will explore its structural advantages and provide a practical, step-by-step protocol for its use in bioconjugation, underpinned by the scientific rationale for each procedural choice.
Introduction: Unveiling a Versatile Molecular Tool
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a linear molecule characterized by a C6 alkyl chain at one terminus, a pentaethylene glycol core, and a terminal hydroxyl group at the other end. The presence of a terminal chlorine atom and a hydroxyl group makes it a valuable heterobifunctional linker, enabling the sequential conjugation of two different molecular entities.[1] The polyethylene glycol (PEG) backbone is a critical feature, imparting favorable properties such as increased water solubility, biocompatibility, and reduced immunogenicity to the molecules it links.[2][3] These characteristics make it an ideal tool in the fields of bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4][5]
The structure of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is designed for versatility. The terminal hydroxyl group can be readily derivatized or replaced to introduce a wide range of other functional groups, while the chloro group provides a reactive site for nucleophilic substitution reactions.[4][6] This allows for a modular approach to constructing complex biomolecular architectures.
Figure 1: Chemical structure of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1355956-01-2 | [7][8] |
| Molecular Formula | C₁₆H₃₃ClO₆ | [7][8] |
| Molecular Weight | 356.88 g/mol | [7][8] |
| Topological Polar Surface Area (TPSA) | 66.38 Ų | [8] |
| LogP (octanol-water partition coefficient) | 1.8609 | [8] |
| Hydrogen Bond Acceptors | 6 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Rotatable Bonds | 20 | [8] |
| Purity | ≥95% (typical) | [8] |
| Storage Conditions | 4°C, sealed, away from moisture | [8] |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for traversing cellular membranes. The numerous rotatable bonds provide conformational flexibility, a desirable trait for linkers connecting large biomolecules.[2]
Core Applications in Research and Development
The unique bifunctional nature of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol makes it a valuable reagent in several advanced applications:
-
Bioconjugation: The terminal hydroxyl group can be activated or converted to other functional groups (e.g., carboxylic acids, amines, NHS esters) to react with specific amino acid residues on proteins or other biomolecules.[5][6] The chloro group can then be used to attach a second molecule of interest.
-
Drug Delivery: The PEGylated structure enhances the solubility and pharmacokinetic profile of conjugated drugs.[2][5] This can lead to improved efficacy and reduced side effects.
-
PROTAC and ADC Development: In the synthesis of PROTACs, this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. In ADCs, it can link the antibody to the cytotoxic payload. The defined length of the PEG chain allows for precise control over the distance between the two conjugated moieties, which is often critical for biological activity.[1]
-
Surface Modification: The molecule can be used to modify the surface of nanoparticles, quantum dots, or other materials to improve their biocompatibility and enable the attachment of targeting ligands.[5]
Experimental Protocol: Conjugation to a Primary Amine via a Two-Step Derivatization
This section provides a detailed, step-by-step protocol for the conjugation of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol to a molecule containing a primary amine. This is a common requirement in bioconjugation and involves an initial oxidation of the terminal hydroxyl group to a carboxylic acid, followed by an amide coupling reaction.
Step 1: Oxidation of the Terminal Hydroxyl Group to a Carboxylic Acid
Rationale: The conversion of the terminal alcohol to a carboxylic acid is a necessary activation step to enable subsequent reaction with a primary amine via amide bond formation. A mild oxidizing agent like TEMPO/bleach is often preferred to avoid over-oxidation or degradation of the PEG chain.
Materials:
-
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite solution (bleach)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol in DCM.
-
Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with water.
-
Acidify the aqueous layer with HCl to a pH of approximately 2-3 and extract with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid derivative by silica gel column chromatography.
Step 2: Amide Coupling with a Primary Amine
Rationale: The newly formed carboxylic acid can now be coupled with a primary amine-containing molecule using a standard carbodiimide coupling agent like EDC, often in the presence of an activator such as NHS to form a more stable intermediate and improve reaction efficiency.
Materials:
-
The carboxylic acid derivative from Step 1
-
The primary amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or another suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Procedure:
-
Dissolve the carboxylic acid derivative and NHS in anhydrous DMF.
-
Add EDC to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine-containing molecule in anhydrous DMF. Add DIPEA to act as a base.
-
Add the solution of the primary amine to the pre-activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final conjugate by an appropriate method, such as column chromatography or preparative HPLC.
Figure 2: Workflow for the conjugation of the linker to a primary amine.
Safety and Handling
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8] The compound may cause skin and eye irritation.
Conclusion
21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a highly valuable and versatile heterobifunctional linker for researchers and scientists in drug development and bioconjugation. Its well-defined structure, incorporating a flexible and biocompatible PEG spacer, allows for the precise and efficient linking of diverse molecular entities. A clear understanding of its physicochemical properties and the availability of robust derivatization and conjugation protocols, as outlined in this guide, will empower researchers to fully leverage its potential in the creation of novel and effective therapeutic and diagnostic agents.
References
-
AxisPharm. (n.d.). C11-PEG-alcohol. Retrieved from [Link]
-
Tan, S. M., et al. (2020). Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies. PLoS ONE, 15(6), e0234620. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyethylene glycol. Retrieved from [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. chempep.com [chempep.com]
- 3. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxy | BroadPharm [broadpharm.com]
- 5. C11-PEG-alcohol | AxisPharm [axispharm.com]
- 6. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 7. 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol | 1355956-01-2 | FEC95601 [biosynth.com]
- 8. chemscene.com [chemscene.com]
